

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dibromostilbene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-dibromostilbene

Cat. No.: B2940241

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4,4'-dibromostilbene**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Physicochemical Properties

4,4'-Dibromostilbene is a halogenated derivative of stilbene, a diarylethene compound. It exists as a crystalline solid and its properties are influenced by the presence of bromine atoms on the phenyl rings.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of trans-**4,4'-dibromostilbene**.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₀ Br ₂	[2][3][4]
Molecular Weight	338.04 g/mol	[2][3][4]
CAS Number	18869-30-2	[2][3]
Melting Point	209-214 °C	[2]
212 °C	[5]	
Boiling Point (Predicted)	392.9 ± 11.0 °C	[5][6][7]
Density (Predicted)	1.648 ± 0.06 g/cm ³	[5][6][7]
Appearance	White to off-white crystalline solid	[1]
Solubility	Soluble in organic solvents such as THF, chloroform, and dichloromethane. Insoluble in water.	[1]
Storage	Store in a dry, cool place.	[5]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **4,4'-dibromostilbene** are crucial for obtaining high-purity material for research and development.

Synthesis of trans-4,4'-Dibromostilbene via Heck Reaction

This protocol details a double Heck reaction for the synthesis of symmetrical trans-stilbenes.

Materials:

- 4-Bromoaniline
- 6 N Hydrochloric acid (HCl)

- Sodium nitrite (NaNO₂)
- Morpholine
- 10% aqueous Sodium bicarbonate (NaHCO₃) solution
- Light petroleum (60-80 fraction)
- Activated charcoal
- Methanol (MeOH)
- 40% Tetrafluoroboric acid (HBF₄)
- Palladium(II) acetate (Pd(OAc)₂)
- Vinyltriethoxysilane
- Toluene

Procedure:

- **Diazotization of 4-Bromoaniline:** In a 500-mL Erlenmeyer flask, dissolve 15.0 g (87 mmol) of 4-bromoaniline in 36.4 mL of 6 N HCl, warming on a water bath to obtain a clear solution. Cool the solution to 0°C to precipitate the amine salt.
- Add a solution of 6.30 g (91 mmol) of sodium nitrite in 10 mL of water dropwise over 10 minutes while maintaining the temperature at 0°C.
- Continue stirring at 0°C for 20 minutes.
- **Formation of the Triazene:** Add 8.3 g (9.0 mL, 96 mmol) of morpholine dropwise over 10 minutes.
- Add 100 mL of water, followed by the dropwise addition of 130 mL of 10% aqueous sodium bicarbonate solution.

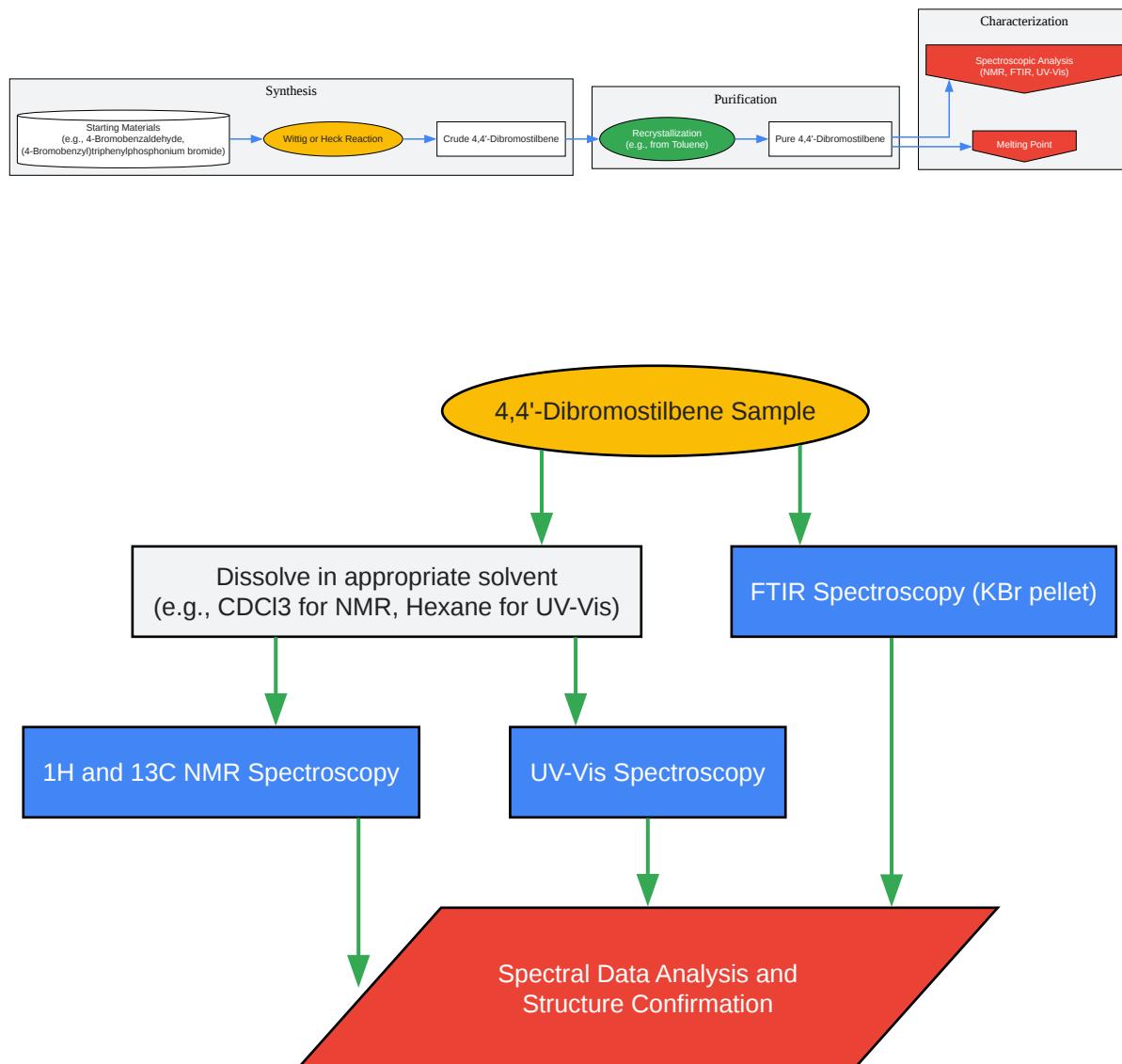
- Stir the solution for an additional hour. Filter the precipitated solid, wash with water, and air dry.
- Purification of the Triazene: Dissolve the solid in 80 mL of hot light petroleum (60-80 fraction) and treat with 1.5 g of activated charcoal. Filter the hot mixture and concentrate the filtrate to approximately 40 mL. Cool to room temperature to crystallize the pure triazene.
- Heck Reaction: In a 500-mL round-bottomed flask, charge 14.3 g (53 mmol) of the purified triazene and 125 mL of methanol.
- Cool the stirred solution to 0°C and add 23 mL (106 mmol) of 40% tetrafluoroboric acid dropwise over 10 minutes.
- Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 10 minutes.
- Add 0.12 g (0.53 mmol) of palladium acetate, followed by the dropwise addition of a solution of 4.94 g (5.5 mL, 26 mmol) of vinyltriethoxysilane in 10 mL of methanol.
- Work-up and Purification: Concentrate the solution under reduced pressure to half its volume and add 150 mL of water.
- Filter the precipitated solid, wash with water, and air dry.
- Boil the crude product in 125 mL of toluene and filter while hot.
- Concentrate the filtrate to about 70 mL, warm to 70°C, and add 30 mL of light petroleum.
- Cool to room temperature to crystallize the **trans-4,4'-dibromostilbene**.

Purification by Recrystallization

This general protocol can be adapted for the purification of crude **4,4'-dibromostilbene**.

Materials:

- Crude **4,4'-dibromostilbene**


- Appropriate solvent (e.g., toluene, xylene, or a mixed solvent system)

Procedure:

- Solvent Selection: Choose a solvent in which **4,4'-dibromostilbene** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Dissolution: Place the crude **4,4'-dibromostilbene** in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
- Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
- Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
- Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
- Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to **4,4'-dibromostilbene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 18869-30-2,4,4'-DIBROMO-TRANS-STILBENE | lookchem [lookchem.com]
- 2. trans-4,4 -Dibromostilbene 95 18869-30-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 4,4'-Dibromostilbene | 18869-30-2 | FD67237 | Biosynth [biosynth.com]
- 5. 18869-30-2 CAS MSDS (4,4'-DIBROMO-TRANS-STILBENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4,4'-DIBROMO-TRANS-STILBENE CAS#: 18869-30-2 [amp.chemicalbook.com]
- 7. 4,4'-DIBROMO-TRANS-STILBENE | 18869-30-2 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dibromostilbene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2940241#physicochemical-properties-of-4-4-dibromostilbene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com